molecular formula C8H6INO B1278971 2-Iodo-3-methoxybenzonitrile CAS No. 490039-70-8

2-Iodo-3-methoxybenzonitrile

Cat. No.: B1278971
CAS No.: 490039-70-8
M. Wt: 259.04 g/mol
InChI Key: RHXZAKBIPOVXMX-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxybenzonitrile (2-IMB) is a versatile synthetic organic compound with a variety of applications in scientific research. It is a highly reactive compound that can be used to synthesize a range of compounds and is widely used as a reagent in organic synthesis. 2-IMB is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Spectroscopic Analysis

2-Iodo-3-methoxybenzonitrile and its derivatives are used in spectroscopic studies, such as in resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy. These techniques help determine the molecular structure and energy transitions in compounds. For instance, Zhao et al. (2019) used similar methods for 2-methoxybenzonitrile, highlighting the role of these compounds in understanding molecular vibrations and energy states (Zhao, Jin, Li, & Jia, 2019).

Synthesis Methods

Organic Synthesis

In organic synthesis, this compound derivatives participate in reactions like palladium(0)-catalyzed annulation. Pletnev, Tian, & Larock (2002) demonstrated the use of 2-iodobenzonitrile in synthesizing 2,3-diarylindenones and polycyclic aromatic ketones (Pletnev, Tian, & Larock, 2002).

Biological Studies

This compound is also relevant in biological research. Govindharaju et al. (2019) explored the synthesis and biological evaluation of Cr(III) complexes using 2-aminobenzonitrile, which serves as a starting material for many biologically active compounds (Govindharaju, Muruganantham, Balasubramaniyan, Palanivelan, Jayalakshmi, Rajalakshmi, & Ramachandramoorthy, 2019).

Properties

IUPAC Name

2-iodo-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXZAKBIPOVXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455517
Record name 2-Iodo-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490039-70-8
Record name 2-Iodo-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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